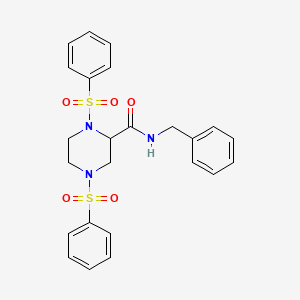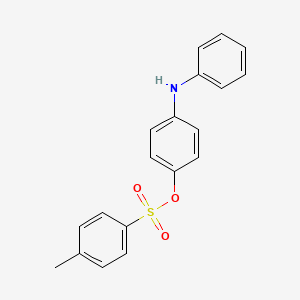
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide, also known as PHPS1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. PHPS1 has been shown to inhibit the activity of a protein called GSK-3β, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide inhibits the activity of GSK-3β by binding to its ATP-binding site. This prevents the phosphorylation of downstream substrates, including β-catenin and tau protein. The inhibition of GSK-3β activity by 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide induces apoptosis by activating the mitochondrial apoptotic pathway. In addition, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide inhibits the hyperphosphorylation of tau protein, which is a hallmark of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in cell-based assays. In addition, it has been shown to have high selectivity for GSK-3β, which reduces the risk of off-target effects. However, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in in vivo experiments. In addition, its inhibition of GSK-3β activity can have downstream effects on other cellular processes, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the research on 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide. One direction is to investigate its potential applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop more potent and selective inhibitors of GSK-3β, which can improve its therapeutic potential. Finally, the development of more water-soluble forms of 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide can improve its use in in vivo experiments.
Méthodes De Synthèse
The synthesis of 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide involves several steps. First, 2-methyl-5-nitrobenzenesulfonamide is reacted with sodium hydride to form the corresponding sodium salt. This salt is then reacted with 1,2-cyclohexanedione to form the intermediate product. The intermediate product is then reduced with sodium borohydride to yield 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide.
Applications De Recherche Scientifique
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to have potential applications in cancer research. GSK-3β is overexpressed in many types of cancer, and its inhibition by 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells. 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to have potential applications in neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the hyperphosphorylation of tau protein.
Propriétés
IUPAC Name |
2-methyl-5-(4-oxo-5,6,7,8-tetrahydro-3H-phthalazin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9-6-7-10(8-13(9)22(16,20)21)14-11-4-2-3-5-12(11)15(19)18-17-14/h6-8H,2-5H2,1H3,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZHYBGSXRBCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5194441.png)
![4,4'-{methylenebis[(2-hydroxy-4,1-phenylene)imino]}bis(4-oxobutanoic acid)](/img/structure/B5194444.png)
![N-{1-[(cyclohexylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-methylbenzamide](/img/structure/B5194453.png)
![2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid)](/img/structure/B5194455.png)


![sec-butyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B5194482.png)
![2-[4-cyclobutyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5194494.png)
![4-{[4-(methoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5194501.png)
![2-{3-[5-({2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5194509.png)
![2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B5194512.png)
![5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194517.png)

